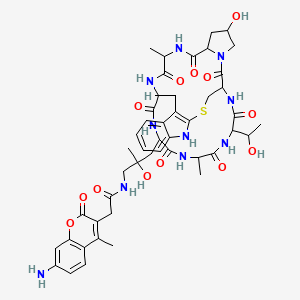
AMCA Phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phalloidin-AMCA Conjugate is a fluorescent probe used for labeling filamentous actin (F-actin). It is a conjugate of phalloidin, a cyclic heptapeptide toxin derived from the mushroom Amanita phalloides, and the fluorescent dye 7-amino-4-methylcoumarin-3-acetic acid (AMCA). This conjugate is widely used in cell biology and biochemistry for visualizing and quantifying F-actin in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Phalloidin-AMCA Conjugate involves the conjugation of phalloidin with AMCA. The process typically includes the following steps:
Activation of AMCA: AMCA is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N’-dicyclohexylcarbodiimide (DCC).
Conjugation with Phalloidin: The activated AMCA is then reacted with phalloidin in a suitable solvent, such as dimethyl sulfoxide (DMSO), under mild conditions to form the conjugate
Industrial Production Methods
Industrial production of Phalloidin-AMCA Conjugate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phalloidin and AMCA are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products
Chemical Reactions Analysis
Phalloidin-AMCA Conjugate primarily undergoes the following types of reactions:
Binding to F-actin: Phalloidin binds to F-actin with high affinity, stabilizing the actin filaments and preventing their depolymerization
Fluorescence Emission: Upon binding to F-actin, the AMCA moiety emits blue fluorescence, which can be detected using fluorescence microscopy
Common reagents and conditions used in these reactions include:
Solvents: DMSO, water
Reagents: NHS, DCC
Conditions: Mild temperatures, neutral pH
The major product formed from these reactions is the Phalloidin-AMCA Conjugate, which is a stable, fluorescent compound used for labeling F-actin .
Scientific Research Applications
Phalloidin-AMCA Conjugate has a wide range of applications in scientific research, including:
Cell Biology: It is used to visualize and quantify F-actin in fixed and permeabilized cells, tissues, and cell-free preparations. .
Biochemistry: The conjugate is used to investigate the dynamics of actin polymerization and depolymerization, as well as the interactions between actin and other proteins
Medicine: It is employed in medical research to study diseases related to actin dysfunction, such as cancer and neurodegenerative disorders
Industry: Phalloidin-AMCA Conjugate is used in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mechanism of Action
Phalloidin-AMCA Conjugate exerts its effects through the following mechanism:
Comparison with Similar Compounds
Phalloidin-AMCA Conjugate can be compared with other similar compounds, such as:
Phalloidin-FITC Conjugate: This conjugate uses fluorescein isothiocyanate (FITC) as the fluorescent dye, emitting green fluorescence. .
Phalloidin-TRITC Conjugate: This conjugate uses tetramethylrhodamine isothiocyanate (TRITC) as the fluorescent dye, emitting red fluorescence. .
Jasplakinolide: Another actin-stabilizing compound that binds to F-actin and prevents its depolymerization.
Phalloidin-AMCA Conjugate is unique due to its blue fluorescence, which provides a distinct spectral window for multicolor imaging applications .
Properties
Molecular Formula |
C47H58N10O13S |
|---|---|
Molecular Weight |
1003.1 g/mol |
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]acetamide |
InChI |
InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h6-12,21-23,25,31-34,37,55,58-59,69H,13-19,48H2,1-5H3,(H,49,60)(H,50,64)(H,51,65)(H,52,61)(H,53,63)(H,54,66)(H,56,62) |
InChI Key |
KMGLGIMFGSJINT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CC6=C(C7=C(C=C(C=C7)N)OC6=O)C)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















